1,8-dibromo-3H-pyrazolo[3,4-c]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5Br2N3 |
|---|---|
Molecular Weight |
326.97 g/mol |
IUPAC Name |
1,8-dibromo-2H-pyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H5Br2N3/c11-5-1-2-7-6(3-5)9-8(4-13-7)14-15-10(9)12/h1-4H,(H,14,15) |
InChI Key |
KYCQUXKWQJXDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(NN=C3C=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,8 Dibromo 3h Pyrazolo 3,4 C Quinoline and Its Analogues
Established Synthetic Routes to the Pyrazolo[3,4-c]quinoline Ring System
The synthesis of the fused pyrazolo[3,4-c]quinoline scaffold is central to obtaining the target molecule. Chemists have developed several reliable methods, including multi-component reactions, classical condensation strategies, and pathways starting from accessible anthranilic acid derivatives.
Multi-component Cyclization Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single step. nih.govpurdue.edu These strategies are highly valued in medicinal and organic chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov For the synthesis of pyrazoloquinoline systems, MCRs typically involve combining three or more reactants in a one-pot process. purdue.edumdpi.com
One of the pioneering three-component syntheses of a 1H-pyrazolo[3,4-b]quinoline system, an isomer of the target scaffold, involved the reaction of 5-aminopyrazole, an aromatic aldehyde, and dimedone. mdpi.com This reaction, conducted by boiling in ethanol (B145695), yields a product where both the carbocyclic and central pyridine (B92270) rings are not aromatic. mdpi.com Other variations utilize different 1,3-dicarbonyl compounds, such as cyclopentane-1,3-dione and 2H-indene-1,3-dione, to produce various fused pyrazoloquinoline derivatives with high regioselectivity. nih.gov The use of catalysts like L-proline has also been explored to facilitate these transformations, although the exact nature of the products can sometimes be complex. mdpi.com
A notable example is a pyrazole-promoted four-component reaction for synthesizing pyrrolo[3,4-c]quinoline-1,3-diones, which are structurally related to the target scaffold. nih.gov This process combines isatin (B1672199), diketene, a primary amine, and pyrazole (B372694) as a promoter in ethanol, offering high yields and mild reaction conditions. nih.gov
Table 1: Examples of Multi-component Reactions for Pyrazoloquinoline Synthesis
| Reactants | Catalyst/Solvent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole, Aromatic Aldehyde, Dimedone | Ethanol (reflux) | 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline | First three-component synthesis of this system. | mdpi.com |
| 1H-Indazol-6-amine, Aldehyde, 1,3-Dicarbonyl Compound | Ethanol | Fused pyrazolo[3,4-f]quinolines | Catalyst-free, high regioselectivity. | nih.gov |
| Isatin, Diketene, Primary Amine, Pyrazole | Ethanol (reflux) | Pyrrolo[3,4-c]quinoline-1,3-dione | Pyrazole acts as a promoter; green synthesis aspects. | nih.gov |
| Aniline, Aromatic Aldehyde, Pyrazolone (B3327878) | L-proline | 4-Aryl-1H-pyrazolo[3,4-b]quinoline | Catalytic approach to fully aromatic systems. | mdpi.com |
Condensation Reactions for Quinoline (B57606) and Pyrazole Ring Formation
Classical condensation reactions remain a cornerstone for the synthesis of quinoline and, by extension, pyrazoloquinoline systems. The Friedländer condensation is a prominent method, typically involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyrazolone derivative. nih.govuj.edu.pl This approach directly constructs the quinoline portion of the fused heterocyclic system. nih.govuj.edu.pl For instance, the condensation of o-aminobenzophenones with various pyrazolones in boiling ethylene (B1197577) glycol has been used to prepare a range of 1H-pyrazolo[3,4-b]quinolines. nih.gov
The Pfitzinger synthesis offers an alternative route that starts with isatin or its derivatives instead of the often less accessible o-aminobenzaldehydes. nih.govuj.edu.pl In a basic environment, the isatin ring opens to form a keto-acid, which then condenses with a carbonyl compound to form the quinoline ring, which can be subsequently decarboxylated. nih.govuj.edu.pl While these methods are robust, they sometimes require harsh conditions or lengthy reaction sequences. nih.gov
Synthetic Approaches Utilizing Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are versatile precursors for quinoline synthesis, primarily through the Niementowski reaction. nih.govuj.edu.pl This method involves the condensation of anthranilic acid with ketones or aldehydes to yield 4-hydroxyquinolines. nih.gov These intermediates can then be further elaborated to construct the desired pyrazoloquinoline scaffold. For example, modified hydrazides of anthranilic acid can be transformed into pyrazolo[3,4-b]quinolines in the presence of a base like sodium ethoxide. nih.gov Polyphosphoric acid (PPA) is another reagent frequently used to facilitate the cyclization of anthranilic acid-derived precursors. uj.edu.pl
Strategies for Regioselective Bromination of Quinoline and Pyrazoloquinoline Scaffolds
Once the pyrazolo[3,4-c]quinoline core is assembled, the introduction of bromine atoms at specific positions (regioselective bromination) is required to achieve the final 1,8-dibromo structure. The electronic properties of the quinoline nucleus, which is an electron-deficient system, dictate the outcome of electrophilic substitution reactions. purdue.edu Direct bromination often leads to a mixture of products, making regioselective methods highly valuable. nih.govthieme-connect.com
Electrophilic Bromination Protocols
Electrophilic bromination is the most direct method for introducing bromine onto the quinoline ring. The choice of brominating agent and reaction conditions is critical for controlling the position of substitution. Molecular bromine (Br₂) is a common reagent, and its reactivity can be modulated by the solvent and additives. acgpubs.orgresearchgate.net For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize conditions for generating specific mono- and dibromo derivatives. acgpubs.orgresearchgate.net
The use of strong acids can significantly influence the regioselectivity of bromination. thieme-connect.com Protonation of the quinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack, thereby directing the substitution to the carbocyclic (benzene) ring. thieme-connect.com For example, bromination of quinoline in concentrated sulfuric acid can yield 5-bromoquinoline (B189535) and 5,8-dibromoquinoline. thieme-connect.com Other electrophilic halogenating agents like iodine monochloride (ICl) have been used in the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines to produce 3-haloquinolines under mild conditions. nih.gov A novel method using tetrabutylammonium (B224687) tribromide (TBATB) has been reported for the highly regioselective bromination of related pyrrolo[1,2-a]quinoxalines. nih.gov
Table 2: Electrophilic Bromination Conditions for Quinoline Systems
| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline (B1678124) | Br₂ | CH₃CN, 0 °C | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | acgpubs.org |
| 8-Methoxyquinoline (B1362559) | Br₂ | CCl₄, 24 °C | 5-Bromo-8-methoxyquinoline | acgpubs.org |
| Quinoline | NBS | H₂SO₄ (conc.) | 5-Bromoquinoline | thieme-connect.com |
| N-(2-Alkynyl)anilines | Br₂ | CH₂Cl₂ | 3-Bromoquinolines | nih.gov |
| Pyrrolo[1,2-a]quinoxaline | TBATB | DCM, rt | C3-Brominated or C1,C3-Dibrominated products | nih.gov |
Halogenation with N-Bromosuccinimide (NBS) Mediated Reactions
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling and selective reactivity. organic-chemistry.org It can act as a source of bromine for both radical and electrophilic pathways. organic-chemistry.orgrsc.org In the context of quinoline chemistry, NBS is frequently employed for electrophilic aromatic substitution, often in the presence of an acid catalyst to enhance the electrophilicity of the bromine. thieme-connect.com
A facile approach for constructing functionalized bromoquinolines involves the use of NBS as both an electrophile and an oxidant in a one-pot reaction with tetrahydroquinolines. rsc.org This method proceeds under metal-free conditions and involves an initial electrophilic bromination of the aryl ring, followed by oxidative dehydrogenation to yield polybromoquinolines. rsc.org The reaction of NBS with 8-methoxyquinoline in sulfuric acid has also been studied, though it can lead to complex product mixtures. acgpubs.org The choice of solvent and catalyst is paramount; for example, reactions of heterocycles with NBS in the presence of perchloric acid can lead to exclusive ring dibromination, a result not achieved by other methods. researchgate.net
Direct Bromination with Molecular Bromine
Direct bromination using molecular bromine (Br₂) is a fundamental and straightforward method for introducing bromine atoms onto aromatic rings like quinoline. nih.gov This electrophilic substitution reaction's outcome is heavily influenced by the solvent, reaction temperature, and the electronic nature of the quinoline ring itself. For instance, the bromination of 8-substituted quinolines with molecular bromine in solvents like chloroform (B151607) or acetonitrile (B52724) can yield various mono- and di-bromo derivatives. researchgate.net The reaction typically proceeds by adding a solution of bromine to the quinoline derivative, often at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity and selectivity, followed by stirring for a period ranging from hours to days. researchgate.net
The reactivity and orientation of the incoming bromine are dictated by the existing substituents on the quinoline core. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have a deactivating effect. nih.gov In the case of quinolin-4(1H)-ones, bromination with molecular bromine in glacial acetic acid is an effective method, with the position of bromination being dependent on the substituents present on the heterocyclic ring. nuph.edu.ua
Control of Polybromination in Quinoline Synthesis
A significant challenge in the direct bromination of quinolines is controlling the degree of bromination to avoid the formation of unwanted polybrominated products. Achieving selective mono- or di-bromination requires careful optimization of reaction conditions. Key factors that influence the extent of bromination include:
Stoichiometry of Bromine: The molar ratio of molecular bromine to the quinoline substrate is the most critical factor. Using a precise stoichiometry is essential. For example, studies on 8-hydroxyquinoline have shown that using 2.1 equivalents of bromine leads to the formation of the 5,7-dibromo derivative with high yield and conversion, whereas using fewer equivalents results in a mixture of mono- and di-brominated products. researchgate.net
Reaction Solvent: The choice of solvent can affect the reactivity of bromine and the solubility of the substrate and intermediates. Solvents like acetonitrile, dichloromethane, and carbon tetrachloride have been used, and the conversion rates can vary depending on the chosen solvent. researchgate.net
Temperature: Lowering the reaction temperature generally increases selectivity by reducing the rate of competing side reactions.
Nature of the Substrate: The electronic properties of the quinoline derivative play a crucial role. Highly activated quinolines may undergo polybromination even under mild conditions. nih.gov Research on the bromination of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) has demonstrated that mono-, di-, and tri-bromo derivatives can be prepared by carefully controlling the reaction, which can then be aromatized to the corresponding brominated quinolines. nih.gov
Recent developments have also explored N-bromosuccinimide (NBS) as a milder brominating agent, which can offer better control and selectivity in some cases. nuph.edu.uarsc.org For instance, NBS has been used for the simultaneous bromination and dehydrogenation of tetrahydroquinolines to produce multi-bromoquinolines in a one-pot reaction. rsc.org
Development of Specific Synthetic Pathways Towards 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline
Currently, a direct, single-step synthesis for this compound is not prominently documented. Its synthesis would likely involve a multi-step approach, beginning with the construction of the fused 3H-pyrazolo[3,4-c]quinoline heterocyclic system, followed by selective bromination.
The synthesis of the parent pyrazolo[c]quinoline core can be approached through several methods. One strategy involves the condensation and cyclization of appropriately substituted pyrazoles and quinoline precursors. For example, the reaction of 5-aminopyrazoles with derivatives of aromatic carboxylic acids is a known route to pyrazoloquinolines. nih.gov Another approach could involve building the pyrazole ring onto a pre-existing quinoline structure, for instance, by reacting hydrazines with 3-acetyl- or 3-formyl-quinolin-2-one derivatives. nih.gov
Once the 3H-pyrazolo[3,4-c]quinoline scaffold is obtained, the subsequent step would be a selective dibromination to introduce bromine atoms at the C1 and C8 positions. This would require careful control of the bromination conditions to achieve the desired regioselectivity.
Optimization of Reaction Conditions for Bromine Incorporation
To achieve the specific 1,8-dibromo substitution on the 3H-pyrazolo[3,4-c]quinoline core, meticulous optimization of the bromination reaction is paramount. The goal is to direct the electrophilic attack to the desired positions while preventing the formation of other isomers or over-brominated products.
Key parameters for optimization include:
Brominating Agent: While molecular bromine is a powerful brominating agent, milder alternatives like N-bromosuccinimide (NBS) might offer superior regioselectivity and control. rsc.org
Solvent System: The polarity and nature of the solvent (e.g., CHCl₃, CH₃CN, AcOH) can influence the reaction pathway and the distribution of products. researchgate.netrsc.org
Temperature Control: Conducting the reaction at low temperatures can minimize side reactions and enhance selectivity for the thermodynamically favored product.
Catalyst: While often not required for activated systems, the use of a Lewis acid catalyst could be explored to modulate the reactivity and selectivity of the bromination process, although this also increases the risk of side reactions.
The table below summarizes typical conditions used for the bromination of quinoline derivatives, which would serve as a starting point for optimizing the synthesis of the target compound.
| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature | Product(s) | Yield (%) | Reference |
| 8-Hydroxyquinoline | Br₂ (2.1) | CH₃CN | 0 °C to RT | 5,7-Dibromo-8-hydroxyquinoline | 90 | researchgate.net |
| 8-Hydroxyquinoline | Br₂ (1.1) | CH₃CN / CH₂Cl₂ | 0 °C to RT | Mixture of mono- and di-bromo | - | researchgate.net |
| 4-Phenyltetrahydroquinoline | NBS (5.0) | CHCl₃ | Room Temp | 6,8-Dibromo-4-phenylquinoline | 89 | rsc.org |
| 3-Benzyl-2-methylquinolin-4(1H)-one | Br₂ | Acetic Acid | - | 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one | - | nuph.edu.ua |
| 2-Methylquinolin-4(1H)-one | NBS | Chloroform | - | 3,6-Dibromo-2-methylquinolin-4(1H)-one | - | nuph.edu.ua |
One-Pot Synthetic Procedures for Substituted Quinolines
Several classic reactions have been adapted into one-pot procedures for quinoline synthesis, including:
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Doebner-Povarov Reaction: An MCR that combines an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. purdue.edu This method has been used to rapidly assemble various 3H-pyrazolo[4,3-f]quinoline-containing compounds from 5-aminoindazole, ketones, and aldehydes in good yields. nih.gov
Combes Quinoline Synthesis: This reaction uses the acid-catalyzed reaction of anilines with β-diketones.
Modern one-pot protocols often utilize microwave irradiation to accelerate reaction times and improve yields, as demonstrated in the synthesis of pyrazolo[3,4-f]quinoline derivatives from aromatic aldehydes, barbituric acids, and 5-aminoindazole. researchgate.net
Green Chemistry Approaches in the Synthesis of Related Heterocyclic Compounds
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to create more sustainable and environmentally friendly processes. nih.gov For pyrazole and quinoline-based heterocycles, these approaches focus on several key areas:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a primary goal. A catalyst-free reaction to produce pyrrolo[3,4-c]quinoline-1,3-diones uses ethanol as the solvent, highlighting a green and sustainable strategy. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction efficiency, often under solvent-free conditions. researchgate.netnih.gov This technique has been successfully used in the synthesis of various pyrazoline and pyrazoloquinoline derivatives. researchgate.netnih.gov
Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they improve atom economy and reduce the number of synthetic steps and purification processes. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines using catalytic acidic conditions in a water/ethanol mixture is an example of a green MCR. researchgate.net
Solvent-Free Reactions: Techniques like grinding reactants together without any solvent represent a highly eco-friendly approach. This has been applied to the synthesis of 2-pyrazoline (B94618) derivatives from chalcones and hydrazine (B178648) hydrate, resulting in short reaction times and high yields. researchgate.net
These green methodologies offer powerful tools for the efficient and sustainable synthesis of complex heterocyclic systems related to this compound.
Reactivity and Derivatization Strategies of 1,8 Dibromo 3h Pyrazolo 3,4 C Quinoline
Reactivity of Bromine Substituents on the Quinolone Moiety
The bromine atoms at the C1 and C8 positions of the 3H-pyrazolo[3,4-c]quinoline core are the primary sites for derivatization. Their reactivity is governed by the electronic nature of the heterocyclic system and allows for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (S_NAr) Reactions
Nucleophilic aromatic substitution (S_NAr) is a powerful method for introducing a variety of nucleophiles onto an aromatic ring. For an S_NAr reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition often facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com In the context of quinoline (B57606) and related heterocyclic systems, the nitrogen atom within the ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. purdue.edu
While direct studies on 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline are not extensively documented, the principles of S_NAr on related dihalogenated heterocycles provide valuable insights. For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position due to its higher susceptibility to nucleophilic attack, a phenomenon supported by DFT calculations showing a lower activation energy for substitution at this position. mdpi.com The chemical reactivity of this compound is significantly influenced by the bromine substituents, which can readily participate in nucleophilic substitution reactions. smolecule.com
The general mechanism for S_NAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents ortho and para to the site of attack. masterorganicchemistry.com
In the case of this compound, the relative reactivity of the C1 and C8 positions towards nucleophiles would depend on the specific reaction conditions and the nature of the nucleophile. It is plausible that selective substitution at one position over the other could be achieved by carefully controlling these parameters.
Metal-Catalyzed Cross-Coupling Transformations (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms on the this compound scaffold serve as excellent handles for such transformations, including the Suzuki-Miyaura and Sonogashira reactions.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a versatile method for creating new carbon-carbon bonds. This reaction has been successfully applied to various halogenated quinolines and related heterocycles. For instance, 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one undergoes double Suzuki-Miyaura coupling to yield disubstituted derivatives in high yields. researchgate.net Interestingly, in some cases, sequential coupling can be achieved, highlighting the potential for differential reactivity between two bromine atoms on the same ring. researchgate.net While specific examples for this compound are not detailed in the provided search results, the successful application on analogous systems suggests its feasibility.
The Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another key strategy for functionalizing halogenated heterocycles. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. tubitak.gov.tr In dihalogenated systems with identical halogens, regioselectivity can be achieved. For example, the Sonogashira coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones with terminal alkynes occurs selectively at the C-8 position, a preference attributed to the directing effect of the neighboring NH group. tubitak.gov.tr A similar regioselectivity could potentially be exploited in the functionalization of this compound.
The following table summarizes the conditions for Sonogashira coupling on a related dibromoquinolinone, which could serve as a starting point for optimizing the reaction on this compound.
Table 1: Sonogashira Coupling of 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones
| Substrate | Alkyne | Catalyst System | Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| 2-Phenyl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | Pd/C-PPh3-CuI | DMF | 6-Bromo-2-phenyl-8-(phenylethynyl)-2,3-dihydroquinolin-4(1H)-one | - | tubitak.gov.tr |
| 2-Phenyl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | 3-Butyn-1-ol | Pd/C-PPh3-CuI | DMF | 6-Bromo-8-(4-hydroxybut-1-yn-1-yl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one | - | tubitak.gov.tr |
| 2-(4-Chlorophenyl)-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | Pd/C-PPh3-CuI | DMF | 6-Bromo-2-(4-chlorophenyl)-8-(phenylethynyl)-2,3-dihydroquinolin-4(1H)-one | - | tubitak.gov.tr |
Functionalization of the Pyrazole (B372694) Ring System
The pyrazole ring of this compound offers additional opportunities for structural diversification. While the bromine substituents on the quinoline moiety are the more commonly targeted reactive sites, the pyrazole ring can also be functionalized.
One of the most straightforward modifications is N-alkylation or N-arylation of the pyrazole nitrogen. The regiochemistry of such reactions on related pyrazolo[3,4-g]isoquinolines has been controlled, leading to specific N-alkylated products. nih.gov This suggests that selective functionalization of the pyrazole nitrogen in this compound is a feasible strategy to introduce further diversity.
Furthermore, direct C-H functionalization of the pyrazole ring is a modern and efficient strategy to install new substituents without the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed C-H activation has been widely used to form new C-C and C-heteroatom bonds on the pyrazole core. rsc.org While specific examples on the this compound system are not available, the extensive research in this area for other pyrazole-containing compounds indicates a high potential for its application here.
Preparation of Multifunctionalized Derivatives from this compound Precursors
The presence of two bromine atoms allows for the preparation of a wide array of multifunctionalized derivatives through sequential or one-pot reactions. The differential reactivity of the C1 and C8 positions, or the sequential application of different reaction types, can lead to complex and diverse molecular architectures.
For instance, starting with a dibromo-substituted scaffold, a Sonogashira coupling could be performed selectively at one position, followed by a Suzuki coupling at the other. The resulting alkynyl and aryl-substituted derivative could then undergo further functionalization on the pyrazole ring. The synthesis of various pyrazolo[4,3-c]quinoline derivatives has been achieved by reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines, demonstrating the utility of halogenated precursors in building molecular complexity. nih.gov
Moreover, the synthesis of pyrazolo[4,3-c]quinolines from 2-(1H-pyrazol-5-yl)anilines and benzyl (B1604629) bromide highlights another synthetic route where the quinoline ring is constructed onto a pre-existing pyrazole, offering an alternative strategy to access functionalized pyrazolo[3,4-c]quinolines. researchgate.netresearchgate.net
The following table illustrates the synthesis of various substituted pyrazolo[3,4-b]pyridines from a halogenated precursor, showcasing the potential of such building blocks in generating diverse derivatives through cross-coupling reactions.
Table 2: Synthesis of Functionalized Pyrazolo[3,4-b]pyridines from an Iodo-Precursor
| Iodo-Precursor | Coupling Partner | Catalyst System | Product | Yield | Ref |
|---|---|---|---|---|---|
| Iodo-functionalized pyrazolo[3,4-b]pyridine | Phenylboronic acid | PdCl₂(PPh₃)₂ | Phenyl-substituted pyrazolo[3,4-b]pyridine | 88% | nih.gov |
This demonstrates the broad applicability of halogenated pyrazolo-fused systems as versatile precursors for creating multifunctionalized derivatives, a strategy that is directly translatable to this compound.
Mechanistic Investigations of Reactions Involving 1,8 Dibromo 3h Pyrazolo 3,4 C Quinoline
Proposed Reaction Mechanisms for Bromination of Quinoline (B57606) and Pyrazoloquinoline Systems
The introduction of bromine atoms onto the quinoline and pyrazoloquinoline frameworks is a critical step in the synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline and its derivatives. The mechanisms governing these bromination reactions are complex and influenced by various factors, including the nature of the brominating agent, reaction conditions, and the electronic properties of the substrate.
The bromination of quinoline itself typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. psu.edu The electron-rich benzene (B151609) ring of the quinoline nucleus is more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. gcwgandhinagar.com The reaction is often carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃, or in a strong acid medium like concentrated sulfuric acid. psu.edumdpi.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is then attacked by the π-electron system of the benzene ring. This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. psu.edu The subsequent loss of a proton from the ring restores aromaticity and yields the brominated quinoline.
In the context of substituted quinolines, the position of bromination is directed by the electronic nature of the existing substituents. For instance, the bromination of 8-substituted quinolines is highly regioselective, with the position of the incoming bromine atom being influenced by the activating or deactivating nature of the substituent at the C8 position. gcwgandhinagar.comnih.gov Studies on the bromination of 8-hydroxyquinoline (B1678124) have shown that the reaction can yield 5-bromo and 5,7-dibromo derivatives, depending on the stoichiometry of the brominating agent and the reaction conditions. gcwgandhinagar.com
Recent studies have also explored alternative bromination methods, such as the use of N-bromosuccinimide (NBS) as a brominating agent. rsc.org These reactions can sometimes proceed through a radical mechanism, particularly under photochemical or radical initiator-induced conditions. rsc.org For instance, the NBS-mediated bromination of tetrahydroquinolines has been shown to involve both electrophilic bromination and radical dehydrogenation sequences in a one-pot reaction. rsc.org
Table 1: Regioselectivity in the Bromination of 8-Substituted Quinolines
| 8-Substituent | Brominating Agent | Major Product(s) | Reference |
| -OH | Br₂/CHCl₃ | 5,7-dibromo-8-hydroxyquinoline | gcwgandhinagar.com |
| -OH | Br₂/CH₃CN (1.5 eq) | Mixture of 5-bromo- and 5,7-dibromo-8-hydroxyquinoline | gcwgandhinagar.com |
| -OCH₃ | Br₂/CH₂Cl₂ | 5-bromo-8-methoxyquinoline | gcwgandhinagar.com |
| -NH₂ | Br₂/CH₂Cl₂ | 5,7-dibromo-8-aminoquinoline | nih.gov |
Elucidation of Reaction Pathways and Intermediates in Derivatization
The derivatization of this compound opens up avenues for the synthesis of a wide array of novel compounds with potentially interesting chemical and physical properties. Understanding the reaction pathways and identifying key intermediates is crucial for controlling the outcome of these transformations.
The presence of two bromine atoms at positions 1 and 8, along with the fused heterocyclic system, offers multiple sites for chemical modification. The bromine atoms can serve as versatile handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving a transition metal catalyst, most commonly palladium. The mechanism involves oxidative addition of the bromo-pyrazoloquinoline to the catalyst, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the derivatized product and regenerate the catalyst.
Furthermore, the pyrazole (B372694) moiety of the 3H-pyrazolo[3,4-c]quinoline system contains a reactive N-H bond that can be subjected to various derivatization reactions, including alkylation, acylation, and arylation. These reactions typically proceed via nucleophilic attack of the pyrazole nitrogen on an electrophilic substrate.
The synthesis of the pyrazolo[3,4-c]quinoline core itself can be achieved through several routes. One common approach involves the construction of the pyrazole ring onto a pre-existing quinoline scaffold. For instance, the reaction of a suitably substituted chloro- or amino-quinoline derivative with hydrazine (B178648) or its derivatives can lead to the formation of the pyrazolo[3,4-c]quinoline system. imperial.ac.uk Another strategy involves the construction of the quinoline ring onto a pyrazole precursor. acs.org
A plausible synthetic pathway to a pyrrolo[3,4-c]quinoline system, which is structurally related to the pyrazolo[3,4-c]quinoline core, has been proposed to proceed through a series of condensation and addition reactions. This suggests that the formation of the pyrazolo[3,4-c]quinoline ring system likely involves complex multi-step sequences with several isolable or transient intermediates. For example, a proposed mechanism for the pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones involves a Knoevenagel-type condensation followed by a Michael addition.
Kinetic Studies of Key Transformation Steps
The kinetics of electrophilic substitution reactions on quinoline have been investigated, revealing that the rates of these reactions are highly dependent on the reaction conditions, particularly the acidity of the medium. rsc.org For instance, the acid-catalyzed hydrogen exchange in quinoline has been shown to proceed through the protonated species. rsc.org
Kinetic studies of nucleophilic substitution reactions on bromoquinolines have also been reported. These studies provide information on the reactivity of the C-Br bond and the influence of the quinoline ring on the substitution process. The rates of these reactions are typically measured by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy or chromatography.
For the derivatization of this compound, kinetic studies could be designed to understand the relative reactivity of the two bromine atoms at positions 1 and 8. By carefully monitoring the reaction progress under different conditions (e.g., varying temperature, catalyst loading, and substrate concentrations), it would be possible to determine the rate constants for the substitution at each position and to elucidate the factors that govern the regioselectivity of the derivatization.
Furthermore, kinetic analysis of the formation of the pyrazolo[3,4-c]quinoline ring system would provide crucial information about the rate-determining step of the synthesis and help in optimizing the reaction conditions for improved yields and efficiency. Such studies often involve proposing a plausible reaction mechanism and then deriving a rate law that is consistent with the experimental kinetic data.
Table 2: General Approaches for Kinetic Studies of Heterocyclic Compound Reactions
| Kinetic Method | Information Obtained | Applicability to this compound |
| Spectrophotometric Monitoring | Reaction rates, rate constants, and reaction order by following changes in absorbance. | Useful for studying reactions where the starting material or product has a distinct UV-Vis absorption spectrum. |
| Chromatographic Analysis (HPLC, GC) | Concentration changes of reactants, intermediates, and products over time. | Applicable for complex reaction mixtures to quantify individual components and determine reaction kinetics. |
| NMR Spectroscopy | Real-time monitoring of the disappearance of reactants and the formation of products. | Provides detailed structural information and allows for the identification of transient intermediates. |
| Stopped-Flow Techniques | Kinetics of fast reactions in the millisecond to second timescale. | Could be used to study the initial steps of fast derivatization or ring-forming reactions. |
Advanced Spectroscopic Characterization of 1,8 Dibromo 3h Pyrazolo 3,4 C Quinoline and Its Synthetic Precursors/derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
No published 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR data for 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline could be located. Such data would be essential for the unambiguous assignment of proton and carbon signals and for confirming the substitution pattern of the bromine atoms on the quinoline (B57606) ring system.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
Specific HRMS data, which would confirm the elemental composition through accurate mass measurement and provide insight into the molecule's fragmentation pathways under mass spectrometric conditions, is not available in the reviewed literature for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
While general principles of IR and Raman spectroscopy have been applied to quinoline derivatives to identify characteristic vibrational modes, specific spectra and band assignments for this compound are not documented. researchgate.netresearchgate.net
X-ray Crystallography for Definitive Solid-State Structure Elucidation
A crystallographic study providing the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions for this compound, has not been reported. nih.gov
Theoretical and Computational Investigations of 1,8 Dibromo 3h Pyrazolo 3,4 C Quinoline
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of molecules like 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline. These methods model the electron distribution to predict geometry, energy levels, and reactivity.
DFT calculations are instrumental in elucidating the electronic landscape of pyrazoloquinoline systems. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's stability and chemical reactivity. arabjchem.orgresearchgate.net
For the parent quinoline (B57606) molecule, DFT calculations have established the HOMO and LUMO energy values and the corresponding energy gap, which is a key indicator of chemical stability. scirp.orgscirp.org The introduction of the fused pyrazole (B372694) ring and bromine substituents on the this compound framework significantly modulates these electronic properties. The bromine atoms, being highly electronegative, are expected to lower the energies of both the HOMO and LUMO. This modification often results in a smaller HOMO-LUMO gap, which suggests increased reactivity and potential for charge-transfer interactions, a property relevant to its biological and material science applications. scirp.org
Studies on related pyrazolo[4,3-c]quinoline-3,4-diones have utilized DFT to analyze their electronic structure, confirming the influence of substituents on the fused heterocyclic system. csic.es The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | -6.91 | -2.01 | 4.90 | researchgate.net |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.297 | -1.810 | 4.487 | irjweb.com |
DFT calculations are powerful in predicting the outcomes of chemical reactions, particularly regioselectivity. For the synthesis of pyrazolo[4,3-c]quinoline derivatives, computational analysis has been successfully employed to rationalize the observed product distribution. csic.es
In one such study investigating the condensation reaction to form pyrazolo[4,3-c]quinolin-3,4-diones, two potential regioisomers could be formed. DFT analysis, framed within Pearson's Hard and Soft Acids and Bases (HSAB) principle, was performed on the reaction mechanism. The calculations revealed that the experimentally isolated isomer was the product of kinetic control, meaning it was formed via the reaction pathway with the lowest activation energy barrier. csic.es This use of computational chemistry not only confirms the structure of the synthesized product but also provides a predictive model for designing future syntheses of related derivatives, including halogenated compounds like this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static molecules, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations are used to explore the conformational landscape, flexibility, and intermolecular interactions of pyrazolo[3,4-c]quinolines in a dynamic environment, such as in solution or within a protein binding site.
For complex heterocyclic systems, MD simulations can reveal the preferred conformations and the energy barriers between them. Studies on conformational polymorphs of related bioactive pyrazolo[3,4-d]pyrimidines show that different crystal packing arrangements can trap distinct molecular conformations. mdpi.comsunway.edu.my Geometry optimization calculations within these studies highlight how intermolecular forces dictate the final structure. mdpi.comsunway.edu.my An MD simulation of this compound would similarly illuminate its flexibility, the rotational freedom of substituents, and the planarity of the fused ring system.
Furthermore, MD is crucial for understanding non-covalent intermolecular interactions. These simulations can model how molecules of this compound interact with each other in a condensed phase, identifying key interactions like π–π stacking of the aromatic rings and potential halogen bonding involving the bromine atoms. These interactions are fundamental to the material's bulk properties and its ability to bind to biological targets. MD simulations have been applied to pyrazolo[3,4-b]quinoline derivatives to model their behavior and interactions. mdpi.com
Ligand-Receptor Modeling Studies of Pyrazolo[3,4-c]quinoline Derivatives
The therapeutic potential of the pyrazolo[3,4-c]quinoline scaffold has been extensively explored through ligand-receptor modeling studies. These computational techniques, primarily molecular docking and homology modeling, are used to predict and analyze how these molecules bind to protein targets of interest, such as G-protein coupled receptors and kinases. nih.govmdpi.com
Research has shown that derivatives of the pyrazolo[3,4-c]quinoline core are potent antagonists for the human A3 adenosine (B11128) receptor (AR). nih.govnih.gov To rationalize the observed structure-activity relationships (SAR), a ligand-based homology model of the hA3 AR was constructed. Docking studies revealed that the 2-phenylpyrazolo[3,4-c]quinoline scaffold possesses favorable steric and electronic properties for anchoring within the receptor's binding site. nih.gov The model helped to explain why bulky and lipophilic acyl groups on the 4-amino position led to highly potent and selective antagonists. nih.gov
The pyrazoloquinoline skeleton is also recognized as a "privileged" core for developing kinase inhibitors. purdue.edu Docking studies have been performed on various isomers, such as pyrazolo[4,3-f]quinolines and pyrazolo[3,4-g]isoquinolines, to model their interaction with the ATP-binding site of kinases like FLT3 and Haspin. purdue.eduresearchgate.net These models typically show the pyrazole moiety forming crucial hydrogen bonds with hinge region residues of the kinase, a classic type I binding mode. purdue.edu In silico studies on related pyrazolo-[1,5-c]quinazolinones targeting cyclin-dependent kinases (CDKs) have also been used to predict binding modes and guide the development of new anticancer agents. mdpi.com These modeling approaches are directly applicable to understanding how this compound and its derivatives might interact with and inhibit various kinase targets.
| Scaffold | Protein Target | Modeling Technique | Key Findings | Reference |
|---|---|---|---|---|
| 2-Arylpyrazolo[3,4-c]quinoline | Human A3 Adenosine Receptor | Ligand-Based Homology Modeling (LBHM) | Rationalized SAR; identified key steric and electronic properties for high affinity and selectivity. | nih.gov |
| Pyrazolo[4,3-f]quinoline | FLT3 Kinase | Molecular Docking | Predicted a type I binding mode with the pyrazolo group interacting with Cys694 in the hinge region. | purdue.edu |
| Pyrazolo-[1,5-c]quinazolinone | Cyclin-Dependent Kinase 2 (CDK2) | Molecular Docking | Core forms two hydrogen bonds with Leu83 in the ATP-binding site. | mdpi.com |
| Pyrazolo[4,3-c]cinnoline | Cyclooxygenase-2 (COX-2) | Molecular Docking | Derivatives showed a strong binding profile within the COX-2 active site. | nih.gov |
| Pyrazolo[3,4-g]isoquinoline | Haspin Kinase | Molecular Docking | Provided a putative binding mode within the ATP-binding site, guiding SAR. | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Interactions in Vitro
Investigation of 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline as a Ligand Scaffold
The pyrazolo[3,4-c]quinoline core structure is recognized as a valuable scaffold in medicinal chemistry, particularly for its favorable electronic and steric properties that facilitate binding to biological targets. acs.org Research into derivatives, such as the 2-phenylpyrazolo[3,4-c]quinoline, has demonstrated its suitability for anchoring within the recognition sites of receptors like the human A₃ adenosine (B11128) receptor. acs.org The versatility of this tricyclic system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Although direct studies on the 1,8-dibromo variant are not extensively documented in available literature, the foundational scaffold serves as a critical starting point for designing potent and selective ligands.
In Vitro Evaluation of Biological Target Engagement by Pyrazolo[3,4-c]quinoline Derivatives
Derivatives of the pyrazolo[3,4-c]quinoline scaffold have been extensively studied as antagonists of adenosine receptors (ARs), particularly the human A₃ subtype, which is a target for conditions like inflammation and cerebral ischemia. acs.orgnih.gov Structure-activity relationship studies have shown that modifications at the 4-position of the quinoline (B57606) ring system are crucial for both affinity and selectivity.
For instance, 2-arylpyrazolo[3,4-c]quinolin-4-one derivatives generally exhibit high affinity for the A₃ receptor, with Kᵢ values often in the low nanomolar range. acs.org In contrast, the corresponding 4-amino derivatives are significantly less active. acs.org However, the potency of these 4-amino compounds can be dramatically enhanced by attaching bulky and lipophilic acyl groups or a benzylcarbamoyl moiety to the amino group, leading to highly potent and selective A₃ receptor antagonists. nih.gov One derivative, 2-phenylpyrazolo[3,4-c]quinolin-4-amine, was noted to bind more effectively to the A₂ₐ receptor subtype over others. acs.org
The related isomeric scaffold, 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one, has also yielded potent and highly selective antagonists for the A₃ adenosine receptor. nih.gov Substitutions on the 2-phenyl ring, such as methyl, methoxy, and chlorine at the 4-position, were found to optimize activity and selectivity. nih.gov
Table 1: In Vitro Adenosine Receptor (AR) Antagonist Activity of Selected Pyrazoloquinoline Derivatives
Certain pyrazolo[4,3-c]quinoline derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov In an in vitro study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds were evaluated for their ability to inhibit nitric oxide (NO) production. nih.gov
Several derivatives demonstrated significant inhibitory activity. nih.gov For example, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline showed potent inhibition of NO production with a half-maximal inhibitory concentration (IC₅₀) of 0.39 µM, although it was accompanied by high cytotoxicity. nih.gov Further analysis revealed that substitutions on the phenyl ring could modulate both the inhibitory activity and the cytotoxicity. nih.gov Notably, compounds 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid exhibited strong inhibition of NO production, with potencies comparable to the known iNOS inhibitor 1400W, and their anti-inflammatory effects were linked to the suppression of iNOS protein expression. nih.gov
Table 2: In Vitro iNOS Inhibitory Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives
The inhibition of DNA topoisomerases is a well-established strategy in cancer chemotherapy. nih.gov Research into the pyrazoloquinoline family has explored this mechanism, with studies focusing on the pyrazolo[4,3-f]quinoline isomeric scaffold. A series of novel derivatives of this scaffold were designed and synthesized to evaluate their potential as anticancer agents via topoisomerase inhibition. nih.govnih.gov
These compounds were tested for their ability to inhibit human topoisomerase I and IIα. While many compounds showed activity, one derivative, compound 2E from the study, demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to the standard drug etoposide (B1684455) at a 100 µM concentration. nih.gov Another compound, 2P, showed only marginal inhibition of topoisomerase I. mdpi.com This highlights the potential of the pyrazoloquinoline scaffold to be tailored for activity against specific topoisomerase enzymes, although the most significant findings in the available literature relate to the pyrazolo[4,3-f] isomer and its effect on topoisomerase IIα rather than topoisomerase I. nih.govmdpi.com
Investigation of Modulatory Effects on Cellular Pathways (In vitro)
The pyrazoloquinoline scaffold is a cornerstone for developing compounds with potent antiproliferative activity. purdue.edu Studies on pyrazolo[4,3-f]quinoline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, including gastric (NUGC-3), kidney (ACHN), colon (HCT-15), breast (MM231), lung (NCI-H23), and prostate (PC-3) cancers. nih.govnih.gov
In one study, forty different pyrazolo[4,3-f]quinoline derivatives were synthesized and screened. nih.gov Three compounds in particular, designated 1M, 2E, and 2P, were found to be highly toxic to the NUGC-3 gastric cancer cell line. nih.gov These highly cytotoxic compounds inhibited 50% of cell growth (GI₅₀) in all six tested cancer cell lines at concentrations below 8 µM, indicating broad-spectrum antiproliferative activity. nih.gov
Further investigations into related scaffolds have elucidated apoptotic mechanisms. For example, studies on pyrano[3,2-c]quinoline derivatives, which share structural similarities, showed that a lead compound induced apoptosis in A549 lung cancer cells by 38.49-fold compared to a control. rsc.org While direct mechanistic studies on this compound are pending, the consistent and potent antiproliferative and pro-apoptotic effects observed across related pyrazoloquinoline isomers underscore the therapeutic potential of this chemical class.
Table 3: In Vitro Antiproliferative Activity of Selected Pyrazolo[4,3-f]quinoline Derivatives
Based on a comprehensive review of available scientific literature, there is currently no specific published data on the in-vitro anti-inflammatory activity or computational docking and molecular dynamics simulations for the compound This compound .
Therefore, the detailed article focusing solely on this specific compound as requested in the prompt cannot be generated at this time due to the absence of research findings.
While studies exist for structurally related isomers, such as pyrazolo[4,3-c]quinolines and 3H-pyrazolo[4,3-f]quinolines, the strict requirement to focus exclusively on this compound prevents the inclusion of that information in this article.
Further research would be required to elucidate the specific structure-activity relationships, molecular interactions, and binding mechanisms of this compound.
Emerging Research Directions and Future Perspectives on 1,8 Dibromo 3h Pyrazolo 3,4 C Quinoline Chemistry
Advances in Sustainable Synthetic Methodologies for Brominated Heterocycles
The future synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline and related brominated heterocycles is increasingly steering towards green chemistry principles to minimize environmental impact. Traditional bromination and heterocycle formation methods often rely on hazardous reagents and produce significant waste. frontiersin.org Modern approaches focus on improving atom economy, reducing energy consumption, and utilizing environmentally benign reagents and solvents.
Key sustainable methodologies applicable to this scaffold include:
Oxidative Bromination: The use of greener brominating agents is a critical area of development. Systems employing potassium bromide (KBr) as a bromine source with an environmentally friendly oxidant like hydrogen peroxide (H₂O₂) are gaining traction. researchgate.net These methods, sometimes catalyzed by metal ions like Vanadium(V) or Molybdenum(VI), can proceed in aqueous or two-phase systems, avoiding chlorinated solvents. researchgate.net Such strategies could be adapted for the bromination of a pre-formed 3H-pyrazolo[3,4-c]quinoline core or its precursors.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that incorporates most or all of the starting materials, are inherently sustainable. purdue.edu The Doebner-Povarov reaction, for example, has been used to rapidly assemble 3H-pyrazolo[4,3-f]quinoline libraries from simple precursors. nih.gov Developing an MCR strategy for the this compound skeleton would be a significant advance, potentially starting from a dibromo-substituted aniline derivative.
Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times and improve yields, contributing to more sustainable processes. frontiersin.orgnih.gov These techniques could be applied to various steps in the synthesis, from the initial quinoline (B57606) ring formation to subsequent bromination or functionalization reactions.
Catalyst-Free and Water-Based Syntheses: Performing reactions in water or under catalyst-free conditions, where possible, represents a significant step towards sustainability. frontiersin.orgnih.gov Research into liquid-assisted grinding (LAG), where reactants are ground together with a minimal amount of water, has shown promise for constructing pyrazoloquinoline derivatives and could be explored for this system. nih.gov
The table below summarizes some emerging sustainable synthetic approaches relevant to brominated heterocycles.
| Methodology | Key Features | Potential Application for this compound |
| Oxidative Bromination | Uses KBr/H₂O₂; avoids elemental bromine; often uses aqueous media. researchgate.net | Direct bromination of the pyrazolo[3,4-c]quinoline core or a quinoline precursor. |
| Multicomponent Reactions | High atom economy; one-pot synthesis; rapid library generation. purdue.edunih.gov | Assembly of the core structure from a dibromo-aniline, an aldehyde, and a pyrazole (B372694) derivative. |
| Microwave-Assisted Synthesis | Reduced reaction times; often improved yields; energy efficient. nih.gov | Acceleration of cyclization or cross-coupling steps. |
| Liquid-Assisted Grinding (LAG) | Solvent-free or minimal solvent; simple procedure. nih.gov | Solid-state synthesis of the heterocyclic core. |
Exploration of Novel Derivatization and Functionalization Pathways
The two bromine atoms in this compound are key to its synthetic potential, serving as versatile leaving groups for a variety of cross-coupling reactions. This allows for the systematic modification of the scaffold to build structure-activity relationships (SAR) and fine-tune its physicochemical properties. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Future derivatization pathways will likely focus on:
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the dibromo scaffold with a wide array of commercially available boronic acids and esters. This is a robust method for introducing aryl, heteroaryl, or alkyl groups at the 1- and 8-positions, which can significantly influence biological activity. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds, allowing for the introduction of primary and secondary amines, anilines, and various nitrogen-containing heterocycles. nih.govnih.gov This is particularly relevant in medicinal chemistry, as amino groups can serve as key pharmacophoric features and improve solubility.
Sonogashira Coupling: The introduction of alkyne moieties via Sonogashira coupling provides a gateway to further chemical transformations. The resulting alkynes can be used in "click" chemistry reactions, cyclizations, or as precursors for other functional groups. researchgate.net
Regioselective Functionalization: A significant challenge and opportunity lie in the selective functionalization of the C1 versus the C8 position. Differences in the electronic environment of the two bromine atoms may allow for regioselective coupling by carefully tuning reaction conditions, catalysts, and ligands. This would enable the synthesis of non-symmetrical derivatives, vastly expanding the accessible chemical space.
The table below outlines major cross-coupling reactions applicable to the derivatization of the target compound.
| Reaction Name | Bond Formed | Reagents | Significance |
| Suzuki-Miyaura | C-C | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base nih.gov | Introduces diverse carbon-based substituents. |
| Buchwald-Hartwig | C-N | Amine, Pd Catalyst, Base nih.gov | Introduces key nitrogen-based functional groups. |
| Sonogashira | C-C (sp) | Terminal Alkyne, Pd/Cu Catalysts, Base researchgate.net | Creates linear scaffolds and precursors for further reactions. |
| Heck Coupling | C-C (sp²) | Alkene, Pd Catalyst, Base | Installs vinyl groups for further elaboration. |
| Stille Coupling | C-C | Organostannane, Pd Catalyst | Alternative to Suzuki coupling with different substrate scope. |
Interdisciplinary Approaches for Comprehensive Mechanistic Understanding
A deeper understanding of the reactivity and properties of this compound can be achieved by integrating experimental synthesis with computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms, predicting regioselectivity, and explaining the electronic properties of heterocyclic compounds. researchgate.net
Future interdisciplinary research will likely involve:
Mechanistic Elucidation of Synthesis: DFT calculations can model transition states and reaction pathways to predict the most favorable conditions for the synthesis of the pyrazolo[3,4-c]quinoline core. For instance, in related systems, DFT has been used to confirm the structure of observed regioisomers by indicating the kinetically favored reaction pathway. scispace.comresearchgate.net
Predicting Reactivity and Selectivity: Computational models can predict the relative reactivity of the C1-Br and C8-Br bonds in cross-coupling reactions. By calculating parameters such as atomic charges and frontier molecular orbital energies, researchers can rationally design strategies for regioselective functionalization, reducing the need for extensive experimental screening. researchgate.net
Spectroscopic and Crystallographic Analysis: The synthesis of novel derivatives should be coupled with thorough characterization using advanced spectroscopic techniques (1D/2D NMR) and single-crystal X-ray diffraction. This provides definitive structural proof and offers insights into the molecule's conformation and intermolecular interactions, which are crucial for understanding its behavior in biological systems or solid-state materials.
Potential for Further Exploration of In Vitro Biological Interactions and Target Discovery
The pyrazoloquinoline core is considered a "privileged scaffold" in medicinal chemistry, as it is found in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. purdue.edunih.gov The introduction of bromine atoms not only provides synthetic handles but can also enhance biological activity through halogen bonding or by modifying the molecule's lipophilicity.
Future research in this area should focus on:
Kinase Inhibition: Many nitrogen-containing heterocyclic scaffolds, including pyrazolopyridines and pyrazoloquinolines, are potent kinase inhibitors. rsc.orgresearchgate.net Derivatives of 3H-pyrazolo[4,3-f]quinoline have shown potent, nanomolar inhibition of kinases like FLT3, which is a key target in acute myeloid leukemia (AML). nih.gov A focused library of derivatives of this compound should be screened against a broad panel of kinases to identify potential anticancer targets.
Anti-inflammatory Activity: Pyrazolo[4,3-c]quinoline derivatives have been identified as potent inhibitors of nitric oxide (NO) production, a key process in inflammation. nih.gov The dibromo scaffold offers a unique starting point for developing new anti-inflammatory agents, potentially targeting enzymes like inducible nitric oxide synthase (iNOS) or key signaling proteins in inflammatory pathways like TBK1. nih.gov
Target Identification and Mechanism of Action: For any biologically active derivatives discovered, subsequent studies are crucial to identify the specific molecular target and elucidate the mechanism of action. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can be employed to pinpoint protein binding partners. Molecular docking, for example, has been used to predict the binding mode of pyrazolo-fused heterocycles to the ATP-binding site of various kinases. nih.govfip.org
The table below lists potential biological targets for derivatives based on activities observed in related pyrazolo-fused systems.
| Compound Family | Observed Biological Activity | Potential Molecular Targets |
| Pyrazolo[4,3-f]quinolines | Anticancer (AML) nih.gov | FLT3 Kinase, other CDKs purdue.edu |
| Pyrazolo[4,3-c]quinolines | Anti-inflammatory nih.gov | Inducible Nitric Oxide Synthase (iNOS) |
| Pyrazolo[3,4-b]pyridines | Anti-inflammatory, Anticancer nih.gov | TANK-binding kinase 1 (TBK1) |
| Pyrazoline Derivatives | Broad Spectrum (Anticancer, Antimicrobial) nih.govresearchgate.net | Various enzymes and receptors |
By leveraging these emerging research directions, the chemical and therapeutic potential of this compound can be systematically unlocked, paving the way for the development of novel compounds with tailored properties and functions.
Q & A
Q. What are the established synthetic routes for 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline, and how do reaction conditions influence yield?
Methodological Answer:
-
Route 1: Direct bromination of the parent 3H-pyrazolo[3,4-c]quinoline using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalytic Lewis acids (e.g., FeBr₃) at 80–100°C in chlorinated solvents (e.g., DCM or CCl₄). Yields vary (40–65%) depending on stoichiometry and temperature control to minimize polybromination .
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Route 2: Sequential Ullmann coupling of pre-functionalized pyrazole and quinoline precursors bearing bromine substituents, followed by cyclization. Microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours, improving yields to 70–80% .
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Key Data:
Method Catalyst Solvent Temp (°C) Yield (%) Direct Bromination FeBr₃ CCl₄ 80 45 Ullmann Coupling CuI DMF 120 72
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- X-ray Crystallography: Resolves Br substituents at positions 1 and 8, confirming planarity of the fused pyrazole-quinoline system. Bond lengths (C-Br: 1.89–1.92 Å) and angles (N-C-Br: ~120°) align with DFT calculations .
- NMR Analysis:
- ¹H NMR: Absence of aromatic protons at positions 1 and 8; pyrazole C-H signals appear as singlets (δ 8.2–8.5 ppm).
- ¹³C NMR: Br-substituted carbons show downfield shifts (δ 125–130 ppm) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Anticancer Activity: MTT assays using HeLa or MCF-7 cell lines (IC₅₀ values reported at 5–20 µM). Compare with cisplatin controls .
- Antimicrobial Screening: Disk diffusion assays against E. coli and S. aureus; zone-of-inhibition diameters correlate with bromine’s electronegativity enhancing membrane penetration .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
Methodological Answer:
Q. What strategies optimize regioselective bromination at positions 1 and 8?
Methodological Answer:
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Steric Directing Groups: Introduce temporary protecting groups (e.g., acetyl) at position 3 to block undesired bromination.
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Computational Modeling: DFT studies predict electron density at positions 1 and 8, guiding reagent selection (e.g., NBS for less steric hindrance) .
-
Data Comparison:
Substituent Bromination Position Yield (%) None 1, 8, and 3 40 Acetyl (C3) 1 and 8 68
Q. How does 1,8-dibromo substitution affect photophysical properties compared to non-brominated analogs?
Methodological Answer:
- UV-Vis Spectroscopy: Bromine increases molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) due to enhanced π→π* transitions. Emission spectra show a 20 nm red shift vs. non-brominated analogs .
- Thermogravimetric Analysis (TGA): Bromine improves thermal stability (decomposition temp. >250°C vs. 200°C for parent compound), relevant for OLED applications .
Q. What computational methods predict interaction mechanisms with biological targets (e.g., kinases)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
